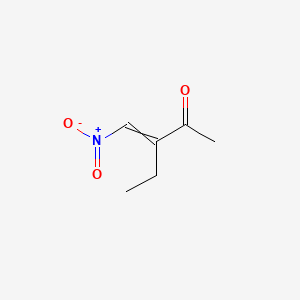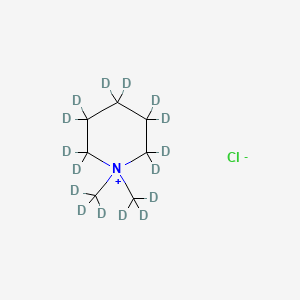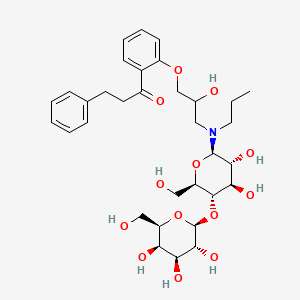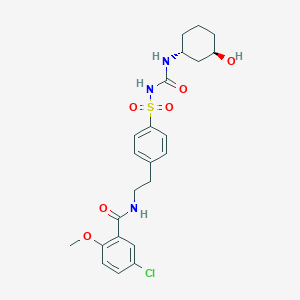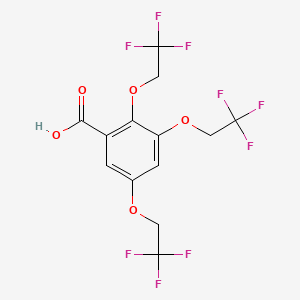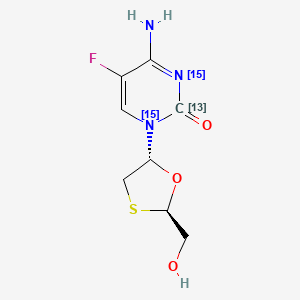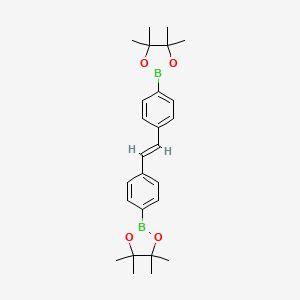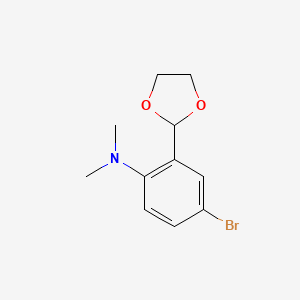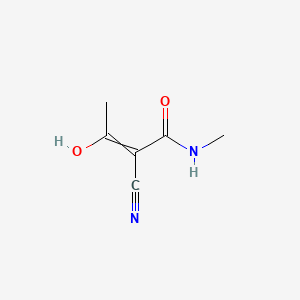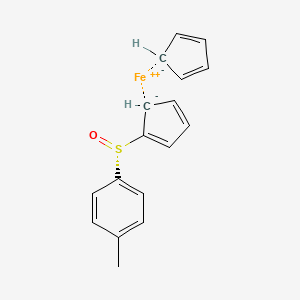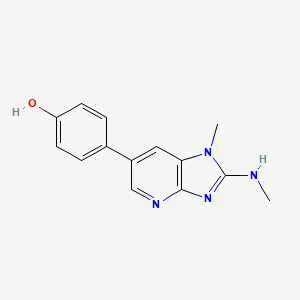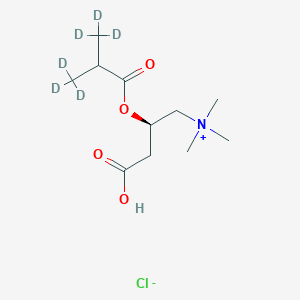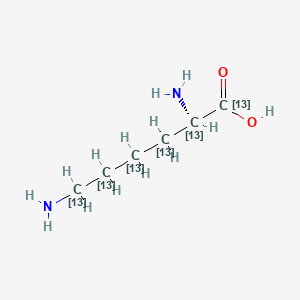
(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid is a compound of interest in various scientific fields due to its unique isotopic labeling and structural properties. This compound is a labeled version of lysine, an essential amino acid, where all six carbon atoms are replaced with their carbon-13 isotopes. This isotopic labeling makes it particularly useful in research applications involving metabolic studies and protein synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid typically involves the incorporation of carbon-13 labeled precursors into the lysine biosynthetic pathway. One common method is the fermentation of microorganisms in a medium enriched with carbon-13 labeled glucose. The microorganisms metabolize the glucose, incorporating the carbon-13 into lysine through their natural biosynthetic processes.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Fermentation tanks are used to cultivate microorganisms in a controlled environment with carbon-13 enriched substrates. The lysine produced is then extracted and purified using standard biochemical techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid undergoes various chemical reactions typical of amino acids. These include:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol.
Substitution: The amino groups can participate in substitution reactions to form derivatives such as N-acylated lysine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of oxo-lysine derivatives.
Reduction: Formation of lysinol.
Substitution: Formation of N-acylated lysine derivatives.
Aplicaciones Científicas De Investigación
(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid is widely used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used in NMR spectroscopy to study protein structure and dynamics.
Biology: Employed in metabolic labeling experiments to trace the incorporation of lysine into proteins.
Medicine: Utilized in studies of protein turnover and degradation in various diseases.
Industry: Applied in the production of labeled peptides and proteins for research and diagnostic purposes.
Mecanismo De Acción
The mechanism of action of (2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid is similar to that of natural lysine. It is incorporated into proteins during translation, where it plays a crucial role in protein structure and function. The carbon-13 labeling allows researchers to track its incorporation and study the dynamics of protein synthesis and degradation.
Comparación Con Compuestos Similares
(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid is unique due to its complete carbon-13 labeling. Similar compounds include:
(2S)-2,6-diaminohexanoic acid: The natural, unlabeled form of lysine.
(2S)-2,6-diamino(1-13C)hexanoic acid: Lysine labeled with carbon-13 at a single position.
(2S)-2,6-diamino(1,2-13C2)hexanoic acid: Lysine labeled with carbon-13 at two positions.
The complete labeling of this compound provides a more comprehensive tool for studying complex biological processes compared to partially labeled analogs.
Propiedades
Fórmula molecular |
C6H14N2O2 |
|---|---|
Peso molecular |
152.14 g/mol |
Nombre IUPAC |
(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid |
InChI |
InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clave InChI |
KDXKERNSBIXSRK-IQUPZBQQSA-N |
SMILES isomérico |
[13CH2]([13CH2][13CH2]N)[13CH2][13C@@H]([13C](=O)O)N |
SMILES canónico |
C(CCN)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B13838187.png)
